3-{3-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one
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Overview
Description
3-{3-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinazolinone core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps often include:
Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperidine moiety: This step involves the reaction of the quinazolinone intermediate with a piperidine derivative, often under nucleophilic substitution conditions.
Attachment of the pyridazinone group: This is usually accomplished through a coupling reaction, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{3-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the quinazolinone or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.
Scientific Research Applications
3-{3-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-{3-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-oxopyridazin-1-yl derivatives: These compounds share the pyridazinone moiety and exhibit similar chemical reactivity.
Quinazolinone derivatives: Compounds with a quinazolinone core are structurally related and often possess similar biological activities.
Uniqueness
3-{3-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, for example, may enhance its stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
3-[3-[4-(3-cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c29-21(11-14-27-15-24-20-4-2-1-3-18(20)23(27)31)26-12-9-17(10-13-26)28-22(30)8-7-19(25-28)16-5-6-16/h1-4,7-8,15-17H,5-6,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APTPXFZBASKWHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)CCN4C=NC5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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